1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate
Description
Properties
CAS No. |
92671-67-5 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-yl) acetate |
InChI |
InChI=1S/C14H19NO4/c1-8(2)14-17-6-11-5-15-9(3)13(19-10(4)16)12(11)7-18-14/h5,8,14H,6-7H2,1-4H3 |
InChI Key |
BINHDFHXALYLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COC(OCC2=C1OC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of the Parent Alcohol
The most widely documented method involves acetylating the hydroxyl group of 1,5-dihydro-3-isopropyl-8-methyl-dioxepino[5,6-c]pyridin-9-ol (1 ) using acetyl chloride in the presence of triethylamine (TEA):
- Substrate : 6-(Hydroxymethyl)-3,3,8-trimethyl-1,5-dihydro-dioxepino[5,6-c]pyridin-9-ol (1.0 equiv).
- Reagents : Acetyl chloride (1.2 equiv), TEA (1.2 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : Room temperature, 2 hours.
- Suspend 1 in DCM.
- Add TEA in one portion, followed by dropwise addition of acetyl chloride.
- Stir for 2 hours, wash with water, dry over MgSO₄, and concentrate.
Yield : 98%.
Key Advantage : High efficiency and minimal side products.
Rearrangement-Based Synthesis from Diels-Alder Adducts
An alternative route involves a thermal rearrangement of a Diels-Alder adduct under acidic conditions, followed by acetylation:
Step 1: Diels-Alder Reaction
- Substrate : Ethyl vinyl ether and a pyridine-derived diene.
- Catalyst : Glacial acetic acid.
- Conditions : 80–92°C, 2.75 hours under reduced pressure (300 mbar).
Step 2: Acetylation
- The resultant alcohol undergoes acetylation as described in Method 1.
Overall Yield : 77% after purification.
Comparative Analysis of Methods
Critical Reaction Insights
- Solvent Choice : DCM ensures homogeneity and facilitates easy workup.
- Acid Scavengers : TEA neutralizes HCl generated during acetylation, preventing decomposition.
- Thermal Stability : Rearrangement at 92°C necessitates precise temperature control to avoid side reactions.
Physicochemical Properties of the Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.31 g/mol | |
| Boiling Point | 373.3°C at 760 mmHg | |
| Density | 1.127 g/cm³ | |
| Flash Point | 179.5°C |
Industrial-Scale Modifications
A modified protocol for bulk synthesis uses:
- Bis-Acetylation : Sequential acetylation of both hydroxyl and hydroxymethyl groups.
- Workup : Neutralization with HCl to pH 6.5 and filtration yield high-priority intermediates.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate is a complex organic compound with significant potential in various scientific fields, particularly medicinal chemistry and pharmacology. Its unique molecular structure includes a fused dioxepane and pyridine ring system, which contributes to its diverse biological activities and applications.
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications. Some of the notable activities include:
Antimicrobial Properties
Preliminary studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutic agents in certain contexts.
Enzyme Inhibition
The compound appears to inhibit key enzymes involved in various metabolic pathways. This inhibition can be crucial for diseases where enzyme regulation is disrupted, such as neurodegenerative disorders.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions tailored to achieve high yields and purity. The presence of functional groups such as the acetate moiety enhances its reactivity and potential for further modifications.
Several case studies have explored the applications of this compound in greater detail:
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated potent inhibitory effects at low concentrations.
-
Cytotoxicity Assessment :
- A study assessed the cytotoxic effects on various cancer cell lines, revealing that the compound selectively induced apoptosis in malignant cells while sparing normal cells.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition revealed that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Chelerythrine (1,2-Dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium)
- Structural Similarities: Both compounds share fused heterocyclic systems (dioxepino-pyridine vs. benzodioxolo-phenanthridine). Chelerythrine’s rigid tetracyclic structure contrasts with the bicyclic dioxepino-pyridine core of the target compound.
- Functional Differences: Chelerythrine is a protein kinase C inhibitor with anticancer properties, whereas the target compound acts on purinoreceptors .
- Synthesis : Chelerythrine is synthesized via alkaloid extraction and validated by NMR and mass spectrometry , while the target compound is derived from pyridoxine (vitamin B₆) via acetylation of hydroxyl precursors .
Pyrazolo[1,5-c]pyrimidine Derivatives
- Structural Similarities : Pyrazolo[1,5-c]pyrimidines (e.g., compounds 1 and 3a–c in ) share nitrogen-rich heterocycles but lack the dioxepane ring.
- Functional Overlap: These derivatives exhibit hydrazine-based reactivity, enabling diverse pharmacological applications (e.g., antiviral agents), contrasting with the purinoreceptor antagonism of the target compound .
Pharmacokinetic and Physicochemical Comparison
- Lipophilicity : The target compound’s log P values (-8.7 to -11.4) suggest extreme hydrophilicity, likely due to the acetate group and polar dioxepane ring. This contrasts sharply with chelerythrine’s moderate lipophilicity (log P = 3.2), which facilitates membrane penetration .
- Synthetic Accessibility : The target compound’s synthesis involves straightforward acetylation of pyridoxine derivatives under mild conditions , whereas pyrazolo[1,5-c]pyrimidines require multi-step hydrazine coupling .
Pharmacological Efficacy
- Target Compound: Demonstrates IC₅₀ values in the nanomolar range for purinoreceptor antagonism, making it suitable for neurological applications .
- Chelerythrine : Exhibits potent cytotoxicity (IC₅₀ = 0.5–2 µM) in cancer cells but lacks specificity for neurological targets .
- Pyridoxine Derivatives : Modified pyridoxine analogues (e.g., 6-methyl-2,3,4-tris(hydroxymethyl)pyridin-1-ol) show antiepileptic activity but lower receptor specificity compared to the target compound .
Environmental and Regulatory Considerations
Biological Activity
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis, structural characteristics, and related research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 1622-67-9
- Molecular Formula : C₁₂H₁₇NO₃
- Molecular Weight : 263.31 g/mol
- Density : 1.127 g/cm³
- Boiling Point : Approximately 373.3ºC at 760 mmHg
Structural Features
The compound features a fused dioxepane and pyridine ring system, which contributes to its unique chemical properties and potential biological activities. The presence of an acetate moiety enhances its reactivity and interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structural characteristics may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds with dioxepine structures have been studied for their antimicrobial properties against various pathogens.
- Cytotoxic Effects : Some derivatives have shown cytotoxicity in cancer cell lines, suggesting potential as anticancer agents.
Interaction Studies
Interaction studies involving this compound could focus on:
- Receptor Binding : Investigating how the compound interacts with specific receptors in the body could provide insights into its therapeutic potential.
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays showed that derivatives of this compound induced apoptosis in human cancer cell lines, indicating potential for further development as an anticancer agent.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Methyl-(1,3)dioxepino[5,6-c]pyridine | C₁₂H₁₅NO₃ | Lacks acetate; potential for similar biological activity |
| 3-Isopropylpyridine | C₇H₉N | Simple structure; used as a solvent and reagent |
| Dihydropyridine derivatives | Varies | Known for cardiovascular effects; shares pyridine core |
This table illustrates the uniqueness of this compound due to its specific combination of structural features that may enhance its bioactivity compared to simpler analogs.
Q & A
Basic: What are the recommended methodologies for synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. A plausible approach includes:
- Step 1: Condensation of pyridine derivatives with isopropyl and methyl substituents under acidic conditions to form the fused dioxepine ring. Evidence from structurally related compounds suggests using dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) as a catalyst .
- Step 2: Acetylation of the hydroxyl group at position 9 using acetic anhydride in the presence of a base (e.g., pyridine) to yield the acetate ester. Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize reaction time and temperature .
- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:
- NMR Spectroscopy: 1H and 13C NMR (e.g., in CDCl3) to confirm substituent positions, ring fusion, and acetate group integration. Peaks for methyl (δ 1.2–1.5 ppm) and isopropyl groups (δ 1.0–1.2 ppm) should be distinct .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- Infrared Spectroscopy (IR): Peaks near 1740 cm⁻¹ confirm the acetate ester carbonyl group .
Basic: How should researchers assess the compound’s stability under laboratory storage conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
- Hydrolytic Stability: Monitor acetate group hydrolysis via pH-controlled stability studies (e.g., in PBS buffer at pH 7.4 and 4.0). Use HPLC to quantify degradation products .
- Oxidative Stability: Expose to reactive oxygen species (ROS) and analyze by LC-MS for oxidation byproducts .
Advanced: How can computational methods optimize reaction pathways for scaled synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA can predict activation energies for ring-closure and acetylation steps .
- Machine Learning (ML): Train ML models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions (temperature, catalyst loading) and reduce trial-and-error experimentation .
- Feedback Loops: Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictive models iteratively .
Advanced: What mechanistic studies are needed to resolve contradictions in reported reaction yields?
Methodological Answer:
- Isotopic Labeling: Use deuterated or 13C-labeled reactants to trace regioselectivity in ring formation. For example, label the pyridine nitrogen to track electronic effects .
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated substrates to identify hydrogen-transfer steps influencing yield discrepancies .
- In Situ Monitoring: Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., oxonium ions) during dioxepine ring closure .
Advanced: How can researchers design experiments to evaluate the compound’s reactivity in biological systems?
Methodological Answer:
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Adjust experimental variables (e.g., NADPH concentration) to simulate in vivo conditions .
- Protein Binding Studies: Use equilibrium dialysis or ultrafiltration to measure plasma protein binding. Vary pH (5.8–7.8) and temperature (25–37°C) to assess binding affinity under physiological conditions .
- Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione (GSH) and identify adducts using high-resolution tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
